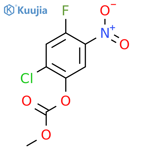

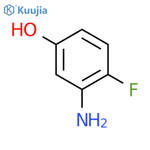

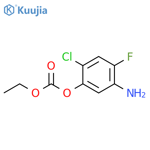

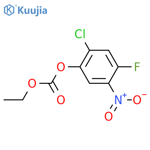

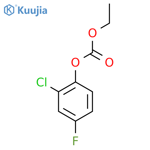

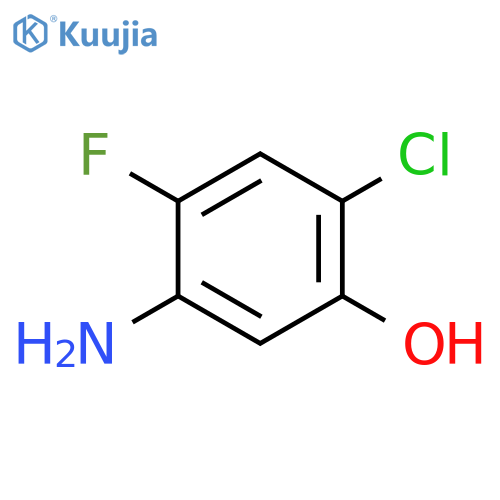

Cas no 84478-72-8 (5-Amino-2-chloro-4-fluorophenol)

5-Amino-2-chloro-4-fluorophenol Propiedades químicas y físicas

Nombre e identificación

-

- 5-amino-2-chloro-4-fluoro-phenol

- 5-Amino-2-chloro-4-fluorophenol

- Phenol,5-amino-2-chloro-4-fluoro-

- 2-Chloro-4-fluoro-5-aminophenol

- 2-Fluoro-4-chloro-5-hydroxyaniline

- 4-Chloro-2-fluoro-5-hydroxyaniline

- 5-amino-2-chloro-4-fluorobenzenol

- Phenol, 5-amino-2-chloro-4-fluoro-

- 5-amino-2-chloro-4-fiuorophenol

- 2-Chloro-4-fluoro-5-amino phenol

- PubChem4516

- Oprea1_398840

- 3-amino-6-chloro-4-fluorophenol

- AFZLCOLNTRPSIF-UHFFFAOYSA-N

- WT126

- 4chloro-2-flu

- 5-Amino-2-chloro-4-fluorophenol (ACI)

- AKOS005069503

- CS-0097738

- Z1201618417

- 5-azanyl-2-chloranyl-4-fluoranyl-phenol

- DTXSID90233461

- 4-chloro-2-fluoro-5-hydroxy-aniline

- 11L-354S

- J-516681

- EN300-7035622

- A840804

- SCHEMBL826422

- MFCD00055622

- 2-Chloro-4-fluoro-5-aminophenol; 2-Fluoro-4-chloro-5-hydroxyaniline; 4-Chloro-2-fluoro-5-hydroxyaniline;

- SY008758

- 84478-72-8

- SB76049

- 4chloro-2-fluoro-5-hydroxy-aniline

-

- MDL: MFCD00055622

- Renchi: 1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2

- Clave inchi: AFZLCOLNTRPSIF-UHFFFAOYSA-N

- Sonrisas: FC1C(N)=CC(O)=C(Cl)C=1

Atributos calculados

- Calidad precisa: 161.00400

- Masa isotópica única: 161.0043696g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 0

- Complejidad: 124

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.2

- Xlogp3: 1.6

Propiedades experimentales

- Denso: 1.519

- Punto de fusión: 145-146 ºC

- Punto de ebullición: 272 ºC

- Punto de inflamación: 118 ºC

- PSA: 46.25000

- Logp: 2.34810

5-Amino-2-chloro-4-fluorophenol Información de Seguridad

- Nivel de peligro:IRRITANT

5-Amino-2-chloro-4-fluorophenol Datos Aduaneros

- Código HS:2922299090

- Datos Aduaneros:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Amino-2-chloro-4-fluorophenol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168378-250mg |

5-Amino-2-chloro-4-fluorophenol |

84478-72-8 | 98% | 250mg |

¥37.00 | 2024-07-28 | |

| Key Organics Ltd | 11L-354S-10MG |

5-amino-2-chloro-4-fluorobenzenol |

84478-72-8 | >97% | 10mg |

£63.00 | 2025-02-08 | |

| Key Organics Ltd | 11L-354S-0.5G |

5-amino-2-chloro-4-fluorobenzenol |

84478-72-8 | >97% | 0.5g |

£55.00 | 2023-09-08 | |

| Enamine | EN300-7035622-0.5g |

5-amino-2-chloro-4-fluorophenol |

84478-72-8 | 95.0% | 0.5g |

$19.0 | 2025-03-12 | |

| eNovation Chemicals LLC | Y1103080-5g |

5-Amino-2-chloro-4-fluorophenol |

84478-72-8 | 95% | 5g |

$340 | 2024-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042993-25g |

5-Amino-2-chloro-4-fluorophenol |

84478-72-8 | 97% | 25g |

11671.0CNY | 2021-07-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS551-200mg |

5-Amino-2-chloro-4-fluorophenol |

84478-72-8 | 97% | 200mg |

57.0CNY | 2021-07-13 | |

| Fluorochem | 010724-5g |

5-Amino-2-chloro-4-fluorophenol |

84478-72-8 | 97% | 5g |

£170.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS551-1g |

5-Amino-2-chloro-4-fluorophenol |

84478-72-8 | 97% | 1g |

212.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS551-5g |

5-Amino-2-chloro-4-fluorophenol |

84478-72-8 | 97% | 5g |

744.0CNY | 2021-07-13 |

5-Amino-2-chloro-4-fluorophenol Métodos de producción

Métodos de producción 1

2.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 4 h, 0.1 MPa, 15 - 25 °C

Métodos de producción 2

2.1 -

3.1 -

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

Métodos de producción 6

1.2 10 - 25 °C

2.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C

2.2 Solvents: Water ; < 25 °C; 1 h, 0 - 10 °C

3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C

4.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 4 h, 0.1 MPa, 15 - 25 °C

Métodos de producción 7

Métodos de producción 8

1.2 Solvents: Water ; < 25 °C; 1 h, 0 - 10 °C

2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C

3.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 4 h, 0.1 MPa, 15 - 25 °C

Métodos de producción 9

Métodos de producción 10

2.1 -

3.1 -

Métodos de producción 11

2.1 Reagents: Sulfuric acid , Nitric acid

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene

4.1 Reagents: Potassium hydroxide Solvents: Toluene , Water

Métodos de producción 12

1.2 Reagents: Iron ; 2.5 h, 65 - 75 °C

Métodos de producción 13

2.1 Reagents: Potassium hydroxide Solvents: Toluene , Water

Métodos de producción 14

Métodos de producción 15

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene

3.1 Reagents: Potassium hydroxide Solvents: Toluene , Water

5-Amino-2-chloro-4-fluorophenol Raw materials

- 2-Chloro-4-fluoro-5-nitrophenol

- (2-chloro-4-fluoro-5-nitrophenyl) Ethyl Carbonate

- Carbonic acid, 5-amino-2-chloro-4-fluorophenyl ethyl ester

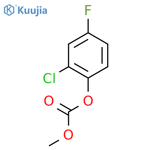

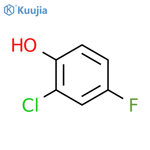

- 2-chloro-4-fluoro-phenol

- Carbonic acid, 2-chloro-4-fluorophenyl methyl ester

- 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate

- Carbonic acid, 2-chloro-4-fluorophenyl ethyl ester

5-Amino-2-chloro-4-fluorophenol Preparation Products

5-Amino-2-chloro-4-fluorophenol Literatura relevante

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

5. Caper tea

84478-72-8 (5-Amino-2-chloro-4-fluorophenol) Productos relacionados

- 329778-00-9(2-4-(3-Chlorophenyl)piperazino-N-(3-nitrophenyl)acetamide)

- 2361634-92-4(7-Isoquinolinecarboxylic acid, 6-fluoro-)

- 2229145-27-9(2-bromo-3-{hydroxy(methyl)aminomethyl}-6-methoxyphenol)

- 1314802-47-5(3,6-dichloro-1H-indene-2-carbaldehyde)

- 1805257-97-9(Methyl 5-(difluoromethyl)-4-hydroxy-2-methylpyridine-3-acetate)

- 786634-51-3(1-(2-Methylthiazol-4-yl)guanidine)

- 2137092-82-9((2S)-2-amino-3-hydroxy-S-(2-nitrophenyl)propane-1-sulfonamido)

- 2172204-11-2(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid)

- 1378322-99-6(5-chloro-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 100929-99-5(PAβN dihydrochloride)